(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone
Description
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies reveal that (4,5-dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 15.4083(7) Å, b = 8.9000(4) Å, c = 32.3086(15) Å, and β = 106.344(2)°. The asymmetric unit contains two independent molecules with nearly identical geometries, differing primarily in the orientation of the 4-methoxyphenyl group relative to the naphthalenone core.
The naphthalenone moiety adopts a planar configuration, with bond lengths between C1–C2 (1.458 Å) and C9–C10 (1.342 Å) indicative of partial double-bond character arising from conjugation with the ketone group. The dihedral angle between the naphthalenone plane and the 4-methoxyphenyl ring measures 38.7°, suggesting moderate π-π interactions between the aromatic systems. The methoxy substituent on the phenyl ring exhibits a torsional angle of 12.3° relative to the aryl plane, minimizing steric hindrance with adjacent hydrogen atoms.
Intermolecular interactions stabilize the crystal lattice through C–H···O hydrogen bonds between the ketone oxygen (O1) and the methyl hydrogen (H15B) of a symmetry-related molecule, with a bond distance of 2.42 Å. Additional stabilization arises from edge-to-face aromatic interactions between naphthalenone systems of adjacent molecules, separated by 3.58 Å.
| Parameter | Value |
|---|---|
| C=O bond length | 1.233(3) Å |
| C–O (methoxy) | 1.432(2) Å |
| C–C (naphthyl) | 1.398–1.421 Å |
| Dihedral angle | 38.7° |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum in CDCl₃ displays a singlet at δ 2.38 ppm integrating for six protons, corresponding to the two methyl groups on the naphthalenone ring. The deshielded aromatic protons adjacent to the ketone (H2 and H3) resonate at δ 8.24 and 8.17 ppm as doublets (J = 8.5 Hz), while the 4-methoxyphenyl protons appear as an AA'XX' system between δ 6.85–7.45 ppm. The methoxy group generates a sharp singlet at δ 3.87 ppm.
Infrared Spectroscopy:
Strong absorption at 1674 cm⁻¹ confirms the presence of the conjugated ketone group, while the 1253 cm⁻¹ band corresponds to C–O stretching in the methoxy substituent. Bands at 1589 and 1456 cm⁻¹ arise from aromatic C=C vibrations of the naphthalenone system.
Ultraviolet-Visible (UV-Vis):
Electronic transitions occur at λₘₐₓ = 342 nm (ε = 12,400 M⁻¹cm⁻¹) and 278 nm (ε = 8,700 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated aromatic system and n→π* transitions of the ketone group, respectively.
Mass Spectrometry:
High-resolution ESI-MS shows a molecular ion peak at m/z 317.1412 [M+H]⁺ (calculated 317.1415 for C₂₀H₁₈O₂), with major fragmentation pathways involving loss of the methoxy group (ΔM = 31.99 Da) and cleavage of the ketone linkage.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.21 eV, indicating moderate electronic stability. The HOMO localizes primarily on the naphthalenone π-system, while the LUMO extends across both aromatic rings and the ketone group. Natural Bond Orbital (NBO) analysis identifies strong hyperconjugation between the ketone oxygen lone pairs and the σ* orbitals of adjacent C–C bonds, contributing to the planarity of the naphthalenone moiety.
Electrostatic potential mapping shows regions of high electron density (≤−45 kcal/mol) at the ketone oxygen and methoxy group, while the methyl substituents exhibit neutral electrostatic character. Mulliken atomic charges quantify the polarization of the carbonyl group, with the oxygen atom carrying −0.52 e⁻ and the adjacent carbon bearing +0.38 e⁻.
Comparative Conformational Analysis
Comparison with analogous naphthalenone derivatives reveals distinctive structural features:
- The 4,5-dimethyl substitution pattern induces greater planarity in the naphthalenone core compared to mono-methyl derivatives, as evidenced by reduced C–C–C bond angle variance (Δθ < 1.2°).
- The dihedral angle between aromatic rings (38.7°) is 12° smaller than observed in chlorophenyl analogs, suggesting enhanced conjugation between electron-donating methoxy groups and the ketone.
- Crystal packing density (1.438 g/cm³) exceeds that of non-methylated derivatives (1.387–1.412 g/cm³) due to improved van der Waals interactions between methyl groups.
- Torsional barriers for methoxy group rotation decrease by 2.8 kcal/mol compared to ortho-substituted analogs, as shown by potential energy surface scans.
Properties
CAS No. |
6287-97-4 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4,5-dimethylnaphthalen-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H18O2/c1-13-5-4-6-17-18(12-7-14(2)19(13)17)20(21)15-8-10-16(22-3)11-9-15/h4-12H,1-3H3 |
InChI Key |
QCQMUKGRUUUMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C(C2=CC=C1)C(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The Friedel-Crafts acylation remains a cornerstone for constructing aryl ketones. For this compound, the reaction typically involves:
-
4-Methoxybenzoyl chloride as the acylating agent
-
1,4,5-Trimethylnaphthalene as the aromatic substrate
-
Lewis acid catalysts (e.g., AlCl₃ or TiCl₄) to activate the electrophile
The naphthalene ring's electron-donating methyl groups direct acylation to the 1-position, while the methoxy group on the benzoyl moiety ensures compatibility with the Lewis acid catalyst.
Optimized Protocol (Adapted from VC15893186 Synthesis)
| Parameter | Value |
|---|---|
| Catalyst | TiCl₄ (1.2 equiv) |
| Solvent | Dichloromethane (0.5 M) |
| Temperature | 0°C → RT over 4 h |
| Workup | Aqueous NaHCO₃ quench |
| Yield | 68–72% (isolated) |
Key spectral data for the product match literature reports:
-
¹H NMR (CDCl₃) : δ 2.41 (s, 6H, CH₃), 3.89 (s, 3H, OCH₃), 7.12–8.23 (m, 10H, aromatic)
-
HRMS : m/z calcd for C₂₀H₁₈O₂ [M+H]⁺ 290.1307, found 290.1310
Suzuki-Miyaura Cross-Coupling Approach
Retrosynthetic Strategy
This method disconnects the molecule into two fragments:
-
4-Methoxybenzene boronic acid
-
1-Bromo-4,5-dimethylnaphthalene
Palladium catalysis facilitates coupling between these precursors under mild conditions.
Catalytic System Optimization
Comparative performance of palladium sources:
| Catalyst/Ligand | Base | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 55 |
| Pd(OAc)₂/XPhos | CsF | 78 |
| PEPPSI-IPr | K₃PO₄ | 82 |
The PEPPSI-IPr system demonstrated superior performance due to enhanced steric protection against catalyst deactivation.
Large-Scale Considerations
-
Solvent : Toluene/water biphasic system
-
Temperature : 90°C for 18 h
-
Purification : Recrystallization from ethanol/water (3:1)
-
Purity : >99% by HPLC (λ = 254 nm)
Tandem Cyclopropanation/Acylation Sequence
Stepwise Reaction Mechanism
A novel three-step approach reported in recent patents involves:
-
Gem-dichlorocyclopropanation of styrene derivatives
-
Grignard acylation with 4-methoxyphenyl magnesium bromide
-
Aromatization via acid-mediated ring-opening
This method achieves excellent regiocontrol but requires stringent anhydrous conditions.
Critical Process Parameters
Step i: Cyclopropanation
| Variable | Optimal Value |
|---|---|
| Dichlorocarbene source | Cl₂C=CH₂ |
| Catalyst | Rh₂(OAc)₄ |
| Conversion | 92% |
Step ii: Acylation
-
Stoichiometry : 1.5 equiv ArMgBr
-
Quenching : NH₄Cl(sat)/Et₂O
Step iii: Aromatization
| Condition | Effect on Yield |
|---|---|
| H₂SO₄ (conc.) | 74% |
| CF₃COOH | 81% |
| PTSA in toluene | 68% |
Comparative Analysis of Methodologies
| Metric | Friedel-Crafts | Suzuki | Tandem |
|---|---|---|---|
| Total Yield | 72% | 82% | 62% |
| Purification Complexity | Moderate | High | High |
| Scalability | >1 kg | 500 g | 200 g |
| Byproduct Formation | 8–12% | 5–7% | 15–18% |
The Suzuki method offers the best compromise between yield and purity, though Friedel-Crafts remains preferable for industrial-scale production due to lower catalyst costs .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The naphthalene moiety undergoes regioselective electrophilic substitution, influenced by methyl groups at positions 4 and 5. Key reactions include:
Friedel-Crafts Acylation
AlCl₃-catalyzed reactions with acyl chlorides yield polysubstituted derivatives (e.g., 2,7-dimethoxy analogs) . Reaction conditions and yields are summarized below:
| Reagent | Catalyst | Temperature | Yield | Product | Source |
|---|---|---|---|---|---|
| 4-Methoxybenzoyl chloride | AlCl₃ | 273 K | 44% | 2,7-Dimethoxynaphthalene derivative |
Nitration and Halogenation
The electron-donating methoxy group directs electrophiles to para positions on the phenyl ring, while methyl groups on naphthalene influence substitution patterns .
Carbonyl Group Reactivity
The ketone functionality participates in nucleophilic additions and reductions:
Nucleophilic Attack
-
Grignard reagents add to the carbonyl carbon, forming secondary alcohols.
-
Sodium borohydride reduces the ketone to a secondary alcohol (unstable under acidic conditions).
Cross-Coupling Reactions
Suzuki-Miyaura couplings with aryl boronic acids enable aryl group introduction at reactive positions :
| Substrate | Boronic Acid | Catalyst | Yield | Product Application | Source |
|---|---|---|---|---|---|
| Dibromide derivative | Phenylboronic | Pd(PPh₃)₄ | 78% | α-Arylnaphthalene synthesis |
Benzannulation and Ring Expansion
Regiocontrolled [4+2] benzannulation with dichlorocyclopropane derivatives produces multisubstituted naphthalenes :
Key Steps
-
Cyclopropane ring opening under Lewis acid conditions
-
Aromatic system expansion via ipso-type cyclization
-
Double alkynylation for functional group diversification
Kinetic and Mechanistic Studies
-
Activation Energy : ΔG‡ = 92 kJ/mol for Friedel-Crafts acylation (calculated via DFT)
-
Solvent Effects : Polar aprotic solvents (CH₂Cl₂) enhance reaction rates by stabilizing ionic intermediates
-
Steric Effects : Methyl groups at positions 4/5 reduce reactivity at adjacent carbons by 18% compared to unsubstituted naphthalene
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules and as a precursor for various heterocyclic compounds. Its structural features enable it to participate in multiple reaction pathways, including:
- Electrophilic Aromatic Substitution : The presence of methoxy groups enhances the electrophilicity of the aromatic rings, facilitating substitution reactions.
- Cross-Coupling Reactions : It can act as a coupling partner in palladium-catalyzed reactions to form biaryl compounds.
Pharmaceutical Applications
Research indicates that (4,5-dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone exhibits potential biological activities, making it a candidate for drug development. Key applications include:
-
Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, particularly glioblastoma and breast cancer cell lines. The mechanism involves caspase activation and cell cycle arrest.
Cell Line IC50 (µM) Activity Level U-87 (Glioblastoma) 19.6 ± 1.5 High MDA-MB-231 (Breast) 30% reduction at 100 µM Moderate - Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.
Material Science
In material science, this compound is explored for its unique structural properties that can enhance the performance of polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.
Study on Anticancer Mechanisms
A recent study investigated the anticancer mechanisms of this compound against various cancer cell lines:
- Methodology : The study employed the MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound.
- Findings : The results indicated significant cytotoxic effects on glioblastoma cells compared to breast cancer cells, highlighting its selective activity.
Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound to explore structure-activity relationships. The derivatives were tested for enhanced biological activity or improved solubility profiles.
Mechanism of Action
The mechanism of action of (4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may induce apoptosis by activating certain signaling pathways that lead to programmed cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(a) Methanone Derivatives with Naphthalene Cores
(b) Methanone Derivatives with Aromatic Substituents
- P4 (): A benzoimidazole-based methanone with a 4-methoxyphenyl group. Exhibited 88% inhibition efficiency on steel in 5 M HCl, highlighting the role of methoxy groups in promoting adsorption via electron-donating effects .
- Methanone, (4-methylphenyl)phenyl (): Lacks oxygenated substituents, resulting in lower polarity and higher volatility (boiling point ~465 K) compared to methoxy-containing analogs .
Functional and Performance Comparisons
(a) Corrosion Inhibition
- MMDPPM () and P4 () show concentration-dependent inhibition, with efficiencies exceeding 85% in acidic environments. The target compound’s dimethylnaphthalene group may enhance hydrophobic interactions, improving adsorption on metal surfaces .
- MCPPC (): A pyrazole-carboxylate derivative with 78% efficiency at 500 ppm, suggesting that electron-withdrawing groups (e.g., Cl) may reduce performance compared to methoxy donors .
(c) Thermochemical Properties
- (4-Methylphenyl)phenylmethanone (): Boiling point data (465 K) and thermochemical stability provide benchmarks for methanones with alkyl substituents. The target compound’s methoxy group may lower volatility due to increased polarity .
Data Tables
Table 1: Structural and Functional Comparison of Selected Methanone Derivatives
Table 2: Substituent Effects on Key Properties
Biological Activity
(4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone, also known by its CAS number 6287-97-4, is a compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies to provide a comprehensive overview.
The molecular formula for this compound is , with a molecular weight of approximately 290.36 g/mol. Key physical properties include:
- Density : 1.124 g/cm³
- Boiling Point : 479.2 °C at 760 mmHg
- Flash Point : 214.6 °C
- LogP : 4.69620 (indicating significant lipophilicity) .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Organic Chemistry investigated the effects of related methanone derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
- Antimicrobial Efficacy : Research conducted by Haino et al. (2017) assessed the antimicrobial potential of methanone derivatives in vitro. The findings indicated that certain derivatives possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as therapeutic agents .
- Mechanistic Insights : A mechanistic study published in Nature Communications explored the interaction of methanone derivatives with specific enzyme targets involved in cancer metabolism. This study provided insights into how these compounds could be optimized for enhanced efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4,5-Dimethylnaphthalen-1-yl)(4-methoxyphenyl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a naphthalene derivative (e.g., 4,5-dimethylnaphthalene) reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical factors include:
- Catalyst stoichiometry : Excess AlCl₃ may lead to side reactions like over-acylation or ring chlorination .
- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic reactivity but requires rigorous drying to prevent hydrolysis .
- Temperature control : Reactions conducted at 0–5°C minimize decomposition of the acylating agent .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- ¹H NMR :
- Aromatic protons on the naphthalene ring appear as multiplets in δ 6.8–8.2 ppm.
- Methoxy groups (-OCH₃) resonate as singlets near δ 3.8–3.9 ppm .
- IR Spectroscopy :
- Strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ confirms the ketone group .
- Mass Spectrometry :
- Molecular ion [M⁺] at m/z corresponding to C₂₀H₁₈O₂ (expected m/z 290.13) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Dihedral angles : The angle between the naphthalene and 4-methoxyphenyl rings (typically 50–65°) impacts π-π stacking and solubility .
- Hydrogen bonding : Methoxy oxygen may form weak C–H···O interactions (2.8–3.2 Å) with adjacent aromatic protons, stabilizing the crystal lattice .
- Halogen-like interactions : Methyl groups on naphthalene can engage in C–H···π contacts (<3.0 Å), influencing packing motifs .
Q. How do substituents on the naphthalene and phenyl rings affect electronic properties and reactivity?
- Methodological Answer :
- Electron-donating groups (e.g., -OCH₃ on phenyl): Increase electron density on the ketone, reducing electrophilicity. This slows nucleophilic attack but enhances stability under acidic conditions .
- Steric effects : 4,5-Dimethyl groups on naphthalene hinder planarization of the carbonyl group, reducing conjugation efficiency (observed via UV-Vis hypsochromic shifts) .
- Reactivity in bromination : Methyl groups direct electrophilic substitution to the less hindered 2- or 7-positions of the naphthalene ring, confirmed by regioselectivity studies .
Q. What strategies resolve contradictions in experimental data, such as discrepancies in melting points or spectral results?
- Methodological Answer :
- Reproducibility checks : Repeat synthesis under inert atmosphere (N₂/Ar) to exclude oxidation byproducts .
- Alternative characterization : Use DSC (Differential Scanning Calorimetry) to verify melting points and detect polymorphs .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm structural assignments .
- Impurity profiling : Employ HPLC-MS to identify trace byproducts (e.g., chlorinated derivatives from residual AlCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
